

# An In-depth Technical Guide to Ethyl (E)-3-ethoxy-2-methylacrylate

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## Compound of Interest

**Compound Name:** ethyl (E)-3-ethoxy-2-methylacrylate

**CAS No.:** 1085699-23-5

**Cat. No.:** B3021288

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For Researchers, Scientists, and Drug Development Professionals

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## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, reactivity, and handling of **ethyl (E)-3-ethoxy-2-methylacrylate** (CAS No: 1085699-23-5). This  $\alpha,\beta$ -unsaturated ester is a valuable building block in organic synthesis, particularly noted for its role as a reagent in the synthesis of respiratory syncytial virus (RSV) fusion inhibitors<sup>[1]</sup>. This document is intended to serve as a detailed resource for researchers and professionals in drug development and chemical synthesis, offering insights into its molecular characteristics and practical applications. We will delve into its spectroscopic signature, propose a detailed synthetic protocol, explore its chemical reactivity, and provide essential safety and handling guidelines.

## Core Chemical and Physical Properties

**Ethyl (E)-3-ethoxy-2-methylacrylate** is a clear, faintly yellow liquid at room temperature. Its structure features an ethyl ester group, a methyl-substituted  $\alpha$ -carbon, and an ethoxy group at the  $\beta$ -position of the acrylate backbone. The "(E)" designation indicates the stereochemistry of the substituents around the carbon-carbon double bond, with the ethoxy and ester groups on opposite sides.

### Structural and Physical Data Summary

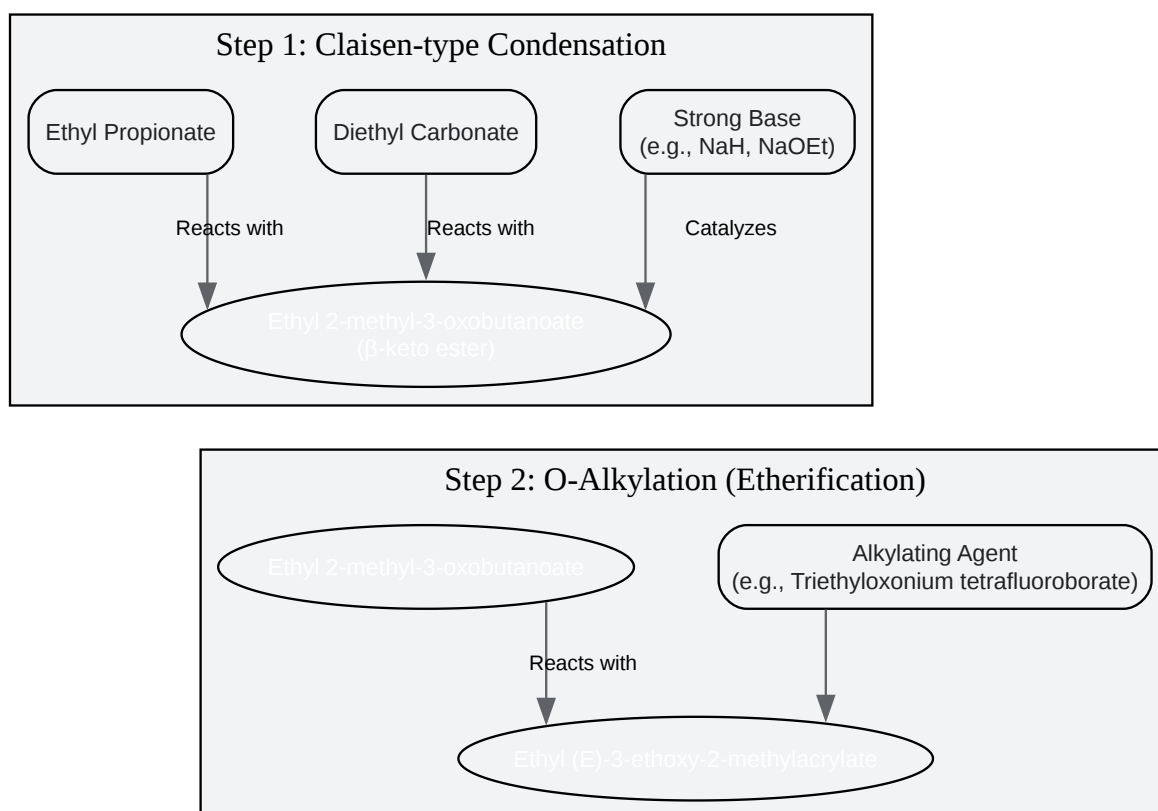
Property	Value	Source(s)
IUPAC Name	ethyl (E)-3-ethoxy-2-methylprop-2-enoate	[2]
Synonyms	(E)-Ethyl 3-ethoxy-2-methylacrylate, Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate	[1][3]
CAS Number	1085699-23-5	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>	[2]
Molecular Weight	158.19 g/mol	[2]
Appearance	Clear, faint yellow liquid	[1]
Boiling Point	196-198 °C (predicted)	[3]
Density	0.965 ± 0.06 g/cm <sup>3</sup> (predicted)	[1]
Melting Point	Not reported (liquid at room temperature)	
Solubility	Expected to be soluble in alcohols, ethers, and most organic solvents; slightly soluble in water.	[4][5][6]

## Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate

While specific, detailed laboratory procedures for the synthesis of **ethyl (E)-3-ethoxy-2-methylacrylate** are not widely published in peer-reviewed journals, a plausible synthetic route can be adapted from established methods for similar  $\alpha,\beta$ -unsaturated esters, particularly the non-methylated analog, ethyl 3-ethoxyacrylate. The following proposed protocol is based on the principles of the Claisen condensation followed by etherification.

## Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from ethyl propionate and diethyl carbonate.



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Caption: Proposed two-step synthesis of **ethyl (E)-3-ethoxy-2-methylacrylate**.

## Detailed Experimental Protocol (Proposed)

## Materials:

- Ethyl propionate
- Diethyl carbonate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Triethyloxonium tetrafluoroborate
- Anhydrous dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Standard laboratory glassware for inert atmosphere reactions

## Procedure:

## Step 1: Synthesis of Ethyl 2-methyl-3-oxobutanoate

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) carefully washed with anhydrous hexanes to remove mineral oil.
- Add anhydrous THF to the flask to create a slurry.
- In a separate flask, prepare a solution of ethyl propionate (1.0 equivalent) and diethyl carbonate (1.2 equivalents) in anhydrous THF.
- Add the solution from step 3 dropwise to the sodium hydride slurry at 0 °C (ice bath).

- After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours, monitoring the reaction progress by TLC.
- Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH<sub>4</sub>Cl.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude β-keto ester intermediate.

#### Step 2: Synthesis of **Ethyl (E)-3-ethoxy-2-methylacrylate**

- Dissolve the crude ethyl 2-methyl-3-oxobutanoate from Step 1 in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
- Cool the solution to 0 °C and add triethyloxonium tetrafluoroborate (1.2 equivalents) portion-wise.
- Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.
- Quench the reaction by the slow addition of saturated aqueous NaHCO<sub>3</sub>.
- Separate the organic layer, and wash with brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure **ethyl (E)-3-ethoxy-2-methylacrylate**.

#### Causality behind Experimental Choices:

- Inert Atmosphere: The use of a strong base like sodium hydride necessitates an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.
- Anhydrous Solvents: Anhydrous solvents are critical to ensure the reactivity of the base and prevent unwanted side reactions.

- **Quenching:** The reaction is quenched with a mild acid source ( $\text{NH}_4\text{Cl}$ ) to neutralize the excess base and protonate the enolate intermediate.
- **O-Alkylation Agent:** Triethyloxonium tetrafluoroborate is a powerful ethylating agent that favors O-alkylation of the enolate over C-alkylation, leading to the desired ethoxy group.

## Spectroscopic Characterization

While experimental spectra for **ethyl (E)-3-ethoxy-2-methylacrylate** are not readily available in the public domain, its spectroscopic properties can be reliably predicted based on the analysis of similar acrylate and methacrylate compounds.

### Predicted $^1\text{H}$ NMR Spectrum (in $\text{CDCl}_3$ )

The proton NMR spectrum is expected to show distinct signals for the two ethyl groups, the vinylic proton, and the  $\alpha$ -methyl group.

- **Vinylic Proton ( $=\text{CH}-\text{OEt}$ ):** A singlet around  $\delta$  7.5-7.7 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen and the conjugated carbonyl group.
- **Ethoxy Group ( $\text{CH}_2$ ):** A quartet around  $\delta$  3.9-4.1 ppm, coupled to the adjacent methyl protons.
- **Ester Ethyl Group ( $\text{CH}_2$ ):** A quartet around  $\delta$  4.1-4.3 ppm, coupled to the adjacent methyl protons.
- **$\alpha$ -Methyl Group ( $\text{C}=\text{C}-\text{CH}_3$ ):** A singlet around  $\delta$  1.8-2.0 ppm.
- **Ethoxy Group ( $\text{CH}_3$ ):** A triplet around  $\delta$  1.2-1.4 ppm, coupled to the adjacent methylene protons.
- **Ester Ethyl Group ( $\text{CH}_3$ ):** A triplet around  $\delta$  1.2-1.4 ppm, coupled to the adjacent methylene protons.

### Predicted $^{13}\text{C}$ NMR Spectrum (in $\text{CDCl}_3$ )

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the olefinic carbons, and the carbons of the ethyl and methyl groups.

- Carbonyl Carbon (C=O):  $\delta$  165-170 ppm.
- Olefinic Carbon ( $\beta$ -carbon, =C-OEt):  $\delta$  155-160 ppm.
- Olefinic Carbon ( $\alpha$ -carbon, =C-CH<sub>3</sub>):  $\delta$  110-115 ppm.
- Ethoxy Group (CH<sub>2</sub>):  $\delta$  65-70 ppm.
- Ester Ethyl Group (CH<sub>2</sub>):  $\delta$  60-65 ppm.
- $\alpha$ -Methyl Group (C=C-CH<sub>3</sub>):  $\delta$  12-16 ppm.
- Ethoxy Group (CH<sub>3</sub>):  $\delta$  14-16 ppm.
- Ester Ethyl Group (CH<sub>3</sub>):  $\delta$  14-16 ppm.

## Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds.

- C=O Stretch (Ester): A strong, sharp peak around 1710-1730 cm<sup>-1</sup>.
- C=C Stretch (Alkene): A medium intensity peak around 1640-1660 cm<sup>-1</sup>.
- C-O Stretch (Ester and Ether): Strong, broad absorptions in the range of 1050-1250 cm<sup>-1</sup>.
- C-H Stretch (sp<sup>3</sup>): Peaks in the range of 2850-3000 cm<sup>-1</sup>.
- C-H Stretch (sp<sup>2</sup>): A weak peak above 3000 cm<sup>-1</sup>.

## Predicted Mass Spectrum (EI)

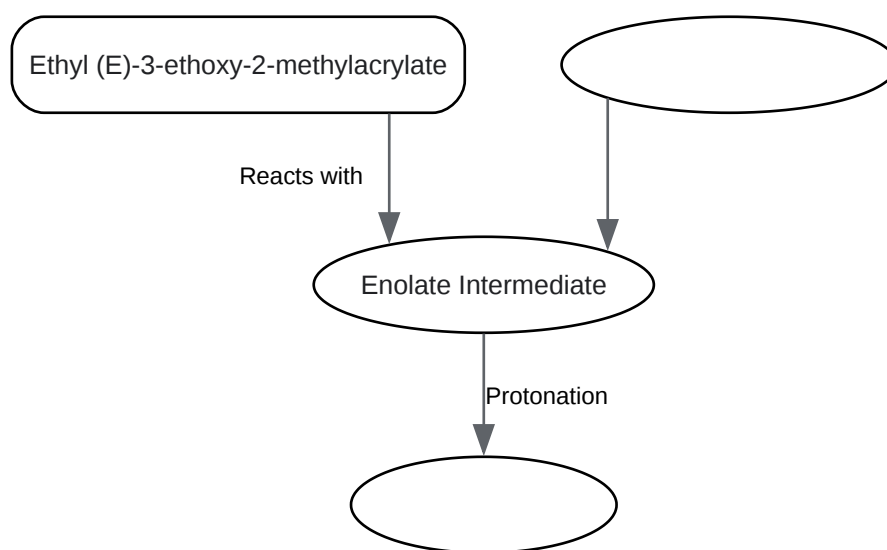
In electron ionization mass spectrometry, the molecular ion peak (M<sup>+</sup>) at m/z = 158 would be expected. Common fragmentation patterns would involve the loss of the ethoxy group (-45), the ethyl group (-29), and the ester group (-73).

## Chemical Reactivity and Applications

The reactivity of **ethyl (E)-3-ethoxy-2-methylacrylate** is primarily governed by the electron-deficient nature of the carbon-carbon double bond, making it an excellent Michael acceptor.

## Michael Addition

The  $\beta$ -carbon of the acrylate is electrophilic and susceptible to attack by a wide range of nucleophiles in a conjugate addition reaction.



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Caption: General mechanism of the Michael addition to **ethyl (E)-3-ethoxy-2-methylacrylate**.

This reactivity is fundamental to its application in the synthesis of more complex molecules, including heterocyclic compounds and precursors for active pharmaceutical ingredients[7]. The presence of the  $\alpha$ -methyl group can influence the stereochemical outcome of the addition, providing opportunities for diastereoselective synthesis.

## Polymerization

Like other acrylates, **ethyl (E)-3-ethoxy-2-methylacrylate** can undergo polymerization, typically via a free-radical mechanism. The  $\alpha$ -methyl group would be expected to result in a polymer with properties similar to polymethacrylates. The polymerization can be initiated by thermal or photochemical methods. The resulting polymer would possess a polyacrylate backbone with pendant ester and ethoxy groups, which could be further modified.

## Applications in Drug Development

A notable application of this compound is as a key intermediate in the synthesis of RSV fusion inhibitors[1]. The core structure provided by **ethyl (E)-3-ethoxy-2-methylacrylate** is elaborated through a series of reactions to build the final, more complex drug molecule. Its specific stereochemistry and functional groups make it a well-suited starting material for such syntheses.

## Safety and Handling

**Ethyl (E)-3-ethoxy-2-methylacrylate** is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated laboratory fume hood.

## GHS Hazard Statements

- H302: Harmful if swallowed[2].
- H312: Harmful in contact with skin[2].
- H315: Causes skin irritation[2][3].
- H319: Causes serious eye irritation[2][3].
- H332: Harmful if inhaled[2].
- H335: May cause respiratory irritation[2][3].

## Precautionary Measures

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Handling: Avoid inhalation of vapors and contact with skin and eyes. Use only in a well-ventilated area.
- Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight. Keep the container tightly closed.

- Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

## Conclusion

**Ethyl (E)-3-ethoxy-2-methylacrylate** is a versatile and valuable reagent in modern organic synthesis, with significant applications in the pharmaceutical industry. Its unique combination of an electron-deficient alkene, an ester, and an ether functionality provides a platform for a variety of chemical transformations. This guide has provided a detailed overview of its chemical and physical properties, a proposed synthetic route, predicted spectroscopic data, a discussion of its reactivity, and essential safety information. A thorough understanding of these characteristics is crucial for its effective and safe utilization in research and development.

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